molecular formula C19H19N5 B2790203 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 958943-99-2

7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2790203
CAS No.: 958943-99-2
M. Wt: 317.396
InChI Key: AHHDQRWZWFJIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H19N5 and its molecular weight is 317.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

These interactions can influence their reactivity, which may impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Cellular Effects

It is known that pyrazoles can have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazoles can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of pyrazoles can change over time, including changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of pyrazoles can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyrazoles can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyrazoles can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It is known that pyrazoles can be directed to specific compartments or organelles due to any targeting signals or post-translational modifications .

Biological Activity

The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of this compound is C15H16N4C_{15}H_{16}N_{4} with a molecular weight of approximately 252.32 g/mol. Its structure features a complex arrangement that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:

  • In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives including this compound exhibited IC50 values in the micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines. Specifically, compounds derived from this scaffold demonstrated IC50 values as low as 0.01 µM in some cases .

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines are known to act as selective inhibitors for various enzymes:

  • Cyclin-dependent Kinase (CDK) Inhibition : The compound has been reported to inhibit CDK2 with an IC50 value of 0.16 µM, indicating its potential as a therapeutic agent in cell cycle regulation .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties:

  • Biofilm Inhibition : It has been noted for its ability to disrupt biofilm formation in bacterial cultures, which is critical for treating persistent infections . This activity is particularly relevant in the context of antibiotic resistance.

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound's structure allows it to fit into the active sites of enzymes like kinases and phosphatases.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial disruption and caspase activation.
  • Quorum Sensing Interference : Its antimicrobial properties may stem from interference with bacterial communication systems (quorum sensing), leading to reduced virulence .

Case Study 1: Anticancer Activity

In a study by Bouabdallah et al., derivatives of pyrazolo[1,5-a]pyrimidines were screened against Hep-2 (laryngeal carcinoma) and P815 (murmur lymphoma) cell lines. The tested compounds exhibited significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL . These findings support the potential use of these compounds in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Research published in Nature demonstrated that specific derivatives of pyrazolo[1,5-a]pyrimidines effectively inhibited biofilm formation by Staphylococcus aureus, showcasing their utility in combating biofilm-associated infections .

Summary Table of Biological Activities

Activity TypeDescriptionIC50 Values
AnticancerCytotoxicity against MCF7 and NCI-H460As low as 0.01 µM
Enzymatic InhibitionCDK2 inhibition0.16 µM
AntimicrobialBiofilm inhibition against S. aureusSignificant reduction

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Studies have demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit specific kinases involved in cancer cell proliferation. For instance:

  • Inhibition of Kinases : These compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and other tumor-associated kinases, leading to reduced cell growth and increased apoptosis in cancer cell lines .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Research suggests that pyrazolo derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Agricultural Science

Pesticidal Activity

The structural characteristics of this compound suggest potential use as a pesticide. Compounds with similar frameworks have been investigated for their ability to act as fungicides and insecticides:

  • Fungicidal Properties : Studies have shown that pyrazole derivatives can effectively inhibit fungal pathogens affecting crops, thus enhancing agricultural productivity .

Materials Science

Polymer Chemistry

In materials science, the incorporation of pyrazolo[1,5-a]pyrimidine derivatives into polymer matrices has been explored for their potential to enhance thermal stability and mechanical properties of the materials:

  • Thermal Stability : Research indicates that adding these compounds can improve the thermal stability of polymers used in high-temperature applications .

Case Studies

Application Area Study Reference Findings
Medicinal Chemistry Inhibition of CDKs leading to reduced cancer cell proliferation.
Anti-inflammatory Modulation of inflammatory cytokines in rheumatoid arthritis models.
Agricultural Science Effective against fungal pathogens in crops.
Materials Science Enhanced thermal stability in polymer applications.

Properties

IUPAC Name

7-(3,5-dimethylpyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5/c1-12-11-17(23-14(3)10-13(2)21-23)24-19(20-12)18(15(4)22-24)16-8-6-5-7-9-16/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHDQRWZWFJIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.